molecular formula C14H20O2Si B14328050 {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane CAS No. 102802-55-1

{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane

Cat. No.: B14328050
CAS No.: 102802-55-1
M. Wt: 248.39 g/mol
InChI Key: ZHLFCPUNIMLICI-UHFFFAOYSA-N
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Description

{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is an organosilicon compound that features a unique combination of vinyl and methoxy groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can be achieved through several methods. One common approach involves the reaction of 2-(2-ethenylphenyl)-1-methoxyethanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired silane compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding alkane derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Alkanes.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism by which {[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The vinyl group can participate in polymerization reactions, while the methoxy group can undergo hydrolysis to form reactive intermediates. These intermediates can then interact with biological or chemical targets, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: An ester with similar reactivity in nucleophilic substitution reactions.

    tert-Butyl carbamate: A compound with similar functional groups that can undergo similar chemical transformations.

Uniqueness

{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane is unique due to its combination of vinyl and methoxy groups attached to a silicon atom. This unique structure imparts distinct reactivity and properties, making it valuable in various applications.

Properties

CAS No.

102802-55-1

Molecular Formula

C14H20O2Si

Molecular Weight

248.39 g/mol

IUPAC Name

[2-(2-ethenylphenyl)-1-methoxyethenoxy]-trimethylsilane

InChI

InChI=1S/C14H20O2Si/c1-6-12-9-7-8-10-13(12)11-14(15-2)16-17(3,4)5/h6-11H,1H2,2-5H3

InChI Key

ZHLFCPUNIMLICI-UHFFFAOYSA-N

Canonical SMILES

COC(=CC1=CC=CC=C1C=C)O[Si](C)(C)C

Origin of Product

United States

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